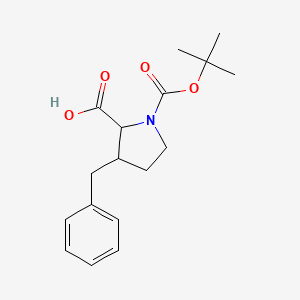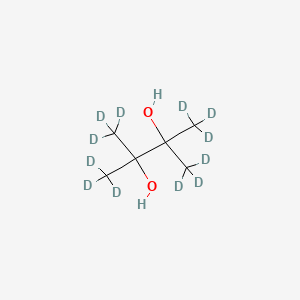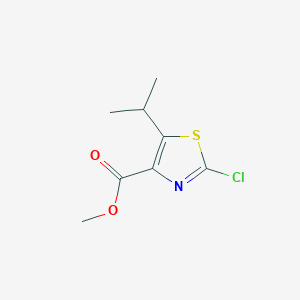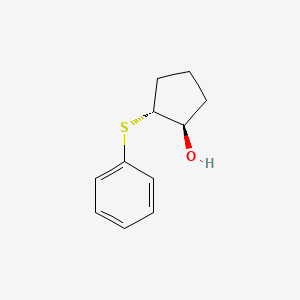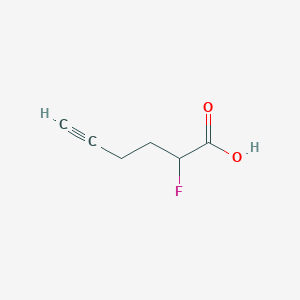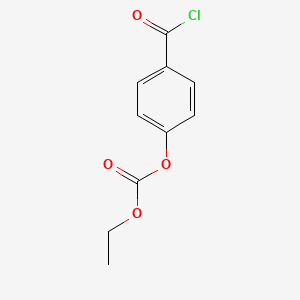
4-(Chlorocarbonyl)phenyl ethyl carbonate
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl ethyl carbonate: is an organic compound with the molecular formula C10H9ClO4. It is a versatile material used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis, drug synthesis, and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl ethyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chlorocarbonyl)phenyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond in the carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and ethyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl ethyl carbonates.
Hydrolysis: 4-(Chlorocarbonyl)phenol and ethyl alcohol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl ethyl carbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Synthesis: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Polymer Chemistry: It is employed in the synthesis of polymers with specific properties for industrial applications.
Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl ethyl carbonate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carbonate group can participate in hydrolysis and reduction reactions. These reactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
4-(Chlorocarbonyl)phenol: Shares the chlorocarbonyl group but lacks the ethyl carbonate moiety.
Ethyl Chloroformate: Contains the ethyl carbonate group but lacks the phenyl ring.
Phenyl Ethyl Carbonate: Contains the phenyl and ethyl carbonate groups but lacks the chlorocarbonyl group.
Uniqueness: 4-(Chlorocarbonyl)phenyl ethyl carbonate is unique due to the presence of both the chlorocarbonyl and ethyl carbonate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
(4-carbonochloridoylphenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLCHCUARAYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521016 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-26-8 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


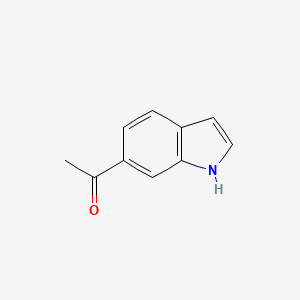
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)
amine](/img/structure/B1367310.png)
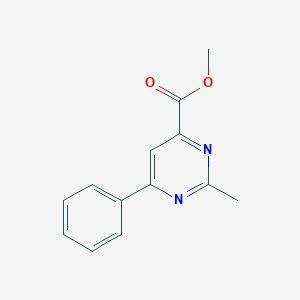
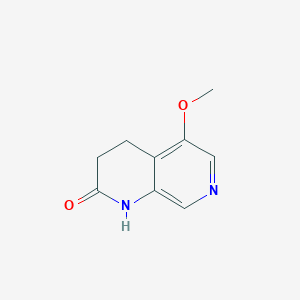
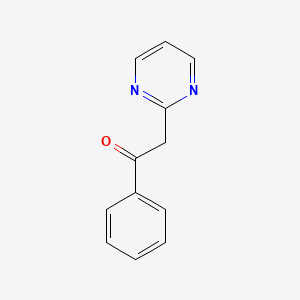
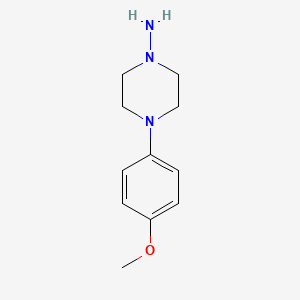
![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
